molecular formula C24H18N6O2 B11197317 N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B11197317
M. Wt: 422.4 g/mol
InChI Key: QDJCGAPWJOSBLD-UHFFFAOYSA-N
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Description

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multi-step reactions The process begins with the preparation of the oxadiazole and pyridine intermediates, followed by their coupling with an imidazole derivativeCommon reagents used in these reactions include benzyl bromide, pyridine-2-carboxylic acid, and 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various therapeutic effects, such as inhibition of cancer cell growth or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is unique due to its combination of multiple heterocyclic structures, which can provide a synergistic effect in its biological activity. This makes it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C24H18N6O2

Molecular Weight

422.4 g/mol

IUPAC Name

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C24H18N6O2/c31-23(26-14-17-8-3-1-4-9-17)20-15-30(16-27-20)22-19(12-7-13-25-22)24-28-21(29-32-24)18-10-5-2-6-11-18/h1-13,15-16H,14H2,(H,26,31)

InChI Key

QDJCGAPWJOSBLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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